
1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a phenyl group attached to a diazepane ring, which is further substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using tetrahydrofuran derivatives and suitable leaving groups.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using phenyl halides and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the tetrahydrofuran moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (S)-(5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone
- (S)-(2-Chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone
Uniqueness
1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane is unique due to its combination of a diazepane ring with a tetrahydrofuran moiety and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane is a compound belonging to the class of diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzoyl group and an oxolane ring, contributing to its unique properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of interest include:
- Anticholinesterase Activity : Compounds similar to diazepanes have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme associated with cognitive functions. Inhibiting AChE can enhance cholinergic transmission, which is beneficial in treating cognitive disorders such as Alzheimer's disease .
- Inotropic Effects : Diazepane derivatives have been studied for their positive inotropic effects on cardiac tissues. For instance, a related compound demonstrated a significant increase in stroke volume in isolated rabbit heart preparations, indicating potential cardiovascular benefits .
Anticholinesterase Activity
A study evaluated the inhibitory effect of various compounds on human AChE. The results indicated that certain diazepane derivatives exhibited moderate to high inhibition rates at concentrations of 100 µM and 300 µM. The most effective compound showed an inhibition percentage of approximately 61% at 100 µM and increased activity at higher concentrations .
Compound | Inhibition at 100 µM (%) | Inhibition at 300 µM (%) |
---|---|---|
Compound 1 | 61.27 | Increased |
Compound 2 | Moderate | Increased |
Compound 3 | Inactive | Moderate |
Inotropic Effects
In vitro studies on related diazepane compounds revealed that specific derivatives could significantly enhance cardiac contractility compared to standard treatments like milrinone. For example, one compound showed a stroke volume increase of approximately 7.68% compared to milrinone's 2.38% at a concentration of 1×10−5M .
Case Study 1: Cognitive Enhancement
In a clinical trial involving patients with mild cognitive impairment, a diazepane derivative was administered to assess its effects on cognitive function. The results indicated significant improvements in memory and attention scores compared to a placebo group, suggesting the potential role of this class of compounds in cognitive enhancement therapies .
Case Study 2: Cardiovascular Effects
A study involving isolated heart tissues from rabbits tested the effects of various diazepane derivatives on contractility. The results highlighted that certain compounds not only increased stroke volume but also exhibited minimal side effects on heart rate, indicating a favorable safety profile for potential cardiovascular applications .
Properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHDFTZSCIJTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.